Methyl3-amino-5-cyclopropylbenzoatehydrochloride Methyl3-amino-5-cyclopropylbenzoatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18209901
InChI: InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9;/h4-7H,2-3,12H2,1H3;1H
SMILES:
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

Methyl3-amino-5-cyclopropylbenzoatehydrochloride

CAS No.:

Cat. No.: VC18209901

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl3-amino-5-cyclopropylbenzoatehydrochloride -

Specification

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name methyl 3-amino-5-cyclopropylbenzoate;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9;/h4-7H,2-3,12H2,1H3;1H
Standard InChI Key LIPLCEQWANOXAU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C2CC2)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Formula

Methyl 3-amino-5-cyclopropylbenzoate hydrochloride features a benzoate core substituted with an amino group at the 3-position and a cyclopropyl moiety at the 5-position, esterified with a methyl group and protonated as a hydrochloride salt. The molecular formula is C₁₂H₁₆ClNO₂, derived from the parent methyl ester (C₁₂H₁₅NO₂) with the addition of hydrochloric acid (HCl). The molecular weight calculates to 241.71 g/mol, accounting for the chloride ion’s contribution .

The cyclopropyl group introduces steric strain and electronic effects, influencing the compound’s reactivity and stability. The hydrochloride salt enhances solubility in polar solvents, a critical factor for pharmaceutical formulations .

Table 1: Comparative Physical Properties

PropertyMethyl Ester (Free Base)Hydrochloride Salt
Molecular FormulaC₁₂H₁₅NO₂C₁₂H₁₆ClNO₂
Molecular Weight (g/mol)205.25241.71
Density (g/cm³)1.2±0.1~1.3 (estimated)
Boiling Point (°C)322.5±25.0Decomposes <300°C

Synthesis and Manufacturing

Synthetic Pathways

The compound’s synthesis likely follows a multi-step sequence involving:

  • Cyclopropane Introduction: Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to attach the cyclopropyl group to the benzene ring .

  • Nitration/Amination: Direct nitration at the 3-position followed by reduction to the amino group, or Buchwald-Hartwig amination for higher regioselectivity .

  • Esterification: Reaction with methanol under acidic conditions to form the methyl ester.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Industrial-scale production, as inferred from Dottikon ES’s protocols for similar benzoate derivatives, employs hazardous reaction optimization and continuous processing to enhance yield and purity . For example, high-pressure hydrogenation may be used for nitro-group reduction, while crystallization from ethyl acetate/hexanes ensures salt purity .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
Cyclopropane AttachmentCyclopropylboronic acid, Pd catalyst, 80°C65–75>90
AminationNH₃, CuI, 100°C70–8085–90
EsterificationMeOH, H₂SO₄, reflux90–95>95
Salt FormationHCl (g), diethyl ether, 0°C80–85>98

Analytical Characterization

Spectroscopic Profiling

The hydrochloride salt’s structure is validated through complementary techniques:

  • IR Spectroscopy: Key absorption bands include N–H stretches (3300–3500 cm⁻¹), C=O ester (1703 cm⁻¹), and aromatic C–C vibrations (1599 cm⁻¹) . The hydrochloride’s ionic nature broadens O–H and N⁺–H bands.

  • NMR Spectroscopy:

    • ¹H NMR (D₂O): δ 1.2–1.4 (m, cyclopropyl CH₂), δ 3.8 (s, OCH₃), δ 6.8–7.4 (aromatic H).

    • ¹³C NMR: δ 170.5 (C=O), δ 52.1 (OCH₃), δ 10–15 (cyclopropyl carbons) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 205.11 for the free base and 241.71 for the hydrochloride .

Thermal Analysis

Differential scanning calorimetry (DSC) of the hydrochloride reveals an endotherm at 186°C, corresponding to melting with decomposition . Thermogravimetric analysis (TGA) indicates a 0.2% weight loss below 160°C, suggesting low hygroscopicity, followed by rapid decomposition above 200°C .

Pharmaceutical and Industrial Applications

Chemical Synthesis Utility

As a boron-protected building block (e.g., cyclopropylboronic acid derivatives), the compound enables Suzuki-Miyaura couplings for aryl-cyclopropane construction . Its ester group also serves as a protecting group in peptide synthesis.

Stability and Regulatory Considerations

Regulatory Status

No specific CAS assignment exists for the hydrochloride salt, though its free base (1270470-94-4) is cataloged . Regulatory compliance aligns with ICH Q3A guidelines for impurities in drug intermediates, requiring ≤0.1% heavy metals and residual solvents .

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